Regioisomeric Hydroxyl Positioning Drives Divergent Kinase and Topoisomerase Targeting
The target compound is a 3,9-dihydroxy regioisomer, whereas the natural antitumor agent BE‑13793C bears hydroxyl groups at the 1- and 11-positions; both share the identical molecular formula (C₂₀H₁₁N₃O₄, MW 357.33) [1][2]. BE‑13793C is a dual topoisomerase I/II inhibitor that inhibits the growth of doxorubicin-resistant and vincristine-resistant P388 murine leukemia cells with an IC₅₀ of 0.7 µM [2]. In head-to-head SAR studies on 3,9‑substituted indolocarbazole derivatives, the 3,9‑dihydroxy derivative (the target compound) was identified as the most efficient compound of the series toward CDK1/cyclin B and CDK5/p25 and was simultaneously characterized as a DNA‑binding topoisomerase I poison [1]. This demonstrates that the position of the hydroxyl substituents on the indolocarbazole core acts as a binary selectivity switch: 1,11‑dihydroxy directs activity toward topoisomerase I/II, whereas 3,9‑dihydroxy redirects activity toward CDK1/CDK5 while retaining topoisomerase I poisoning capability.
| Evidence Dimension | Kinase and topoisomerase target engagement as a function of hydroxyl substitution position |
|---|---|
| Target Compound Data | 3,9-Dihydroxy regioisomer: most efficient CDK1/cyclin B and CDK5/p25 inhibitor in series; DNA‑binding topoisomerase I poison [1] |
| Comparator Or Baseline | BE‑13793C (1,11‑dihydroxy regioisomer): dual topoisomerase I/II inhibitor; P388 leukemia cell growth IC₅₀ = 0.7 µM [2] |
| Quantified Difference | Positional isomerism (3,9‑ vs. 1,11‑dihydroxy) causes a qualitative kinase target switch: CDK1/CDK5 for the target compound vs. exclusive topoisomerase I/II for BE‑13793C. |
| Conditions | SAR analysis of rebeccamycin‑derived indolocarbazole libraries; P388 murine leukemia cell assays |
Why This Matters
If a researcher requires CDK1/CDK5‑directed pharmacology rather than pure topoisomerase I/II inhibition, the 3,9‑dihydroxy regioisomer must be specifically procured; BE‑13793C will not substitute.
- [1] P. Moreau, N. Gaillard, F. Anizon, et al., Semi‑synthesis, topoisomerase I and kinases inhibitory properties, and antiproliferative activities of new rebeccamycin derivatives, Bioorg. Med. Chem. 2003, 11, 4871–4879. View Source
- [2] Antitumor substance BE‑13793C – Banyu Pharmaceutical Co., Ltd., US5478813A (1995). IC₅₀ values from FreePatentsOnline. View Source
